

# Comparative analysis of Pridopidine's effects in different HD mouse models

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## Compound of Interest

Compound Name: Pridopidine

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## Pridopidine in Huntington's Disease Mouse Models: A Comparative Analysis

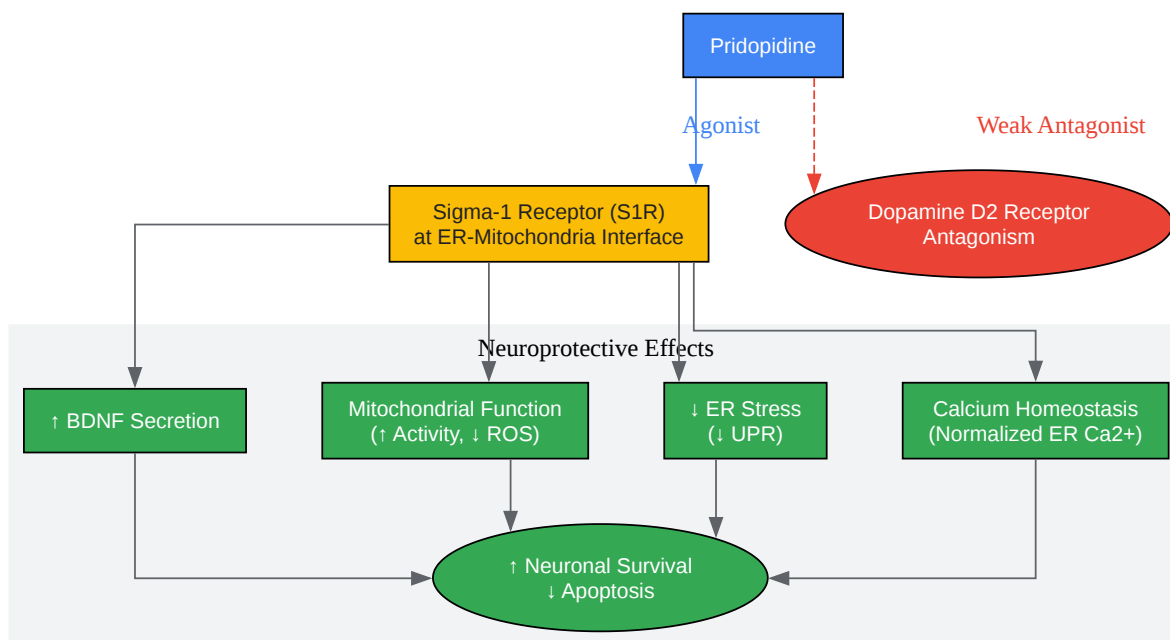
A comprehensive review of **Pridopidine**'s efficacy and mechanism of action across the R6/2, YAC128, and Q175 Huntington's Disease mouse models, providing researchers with comparative data on its neuroprotective effects and therapeutic potential.

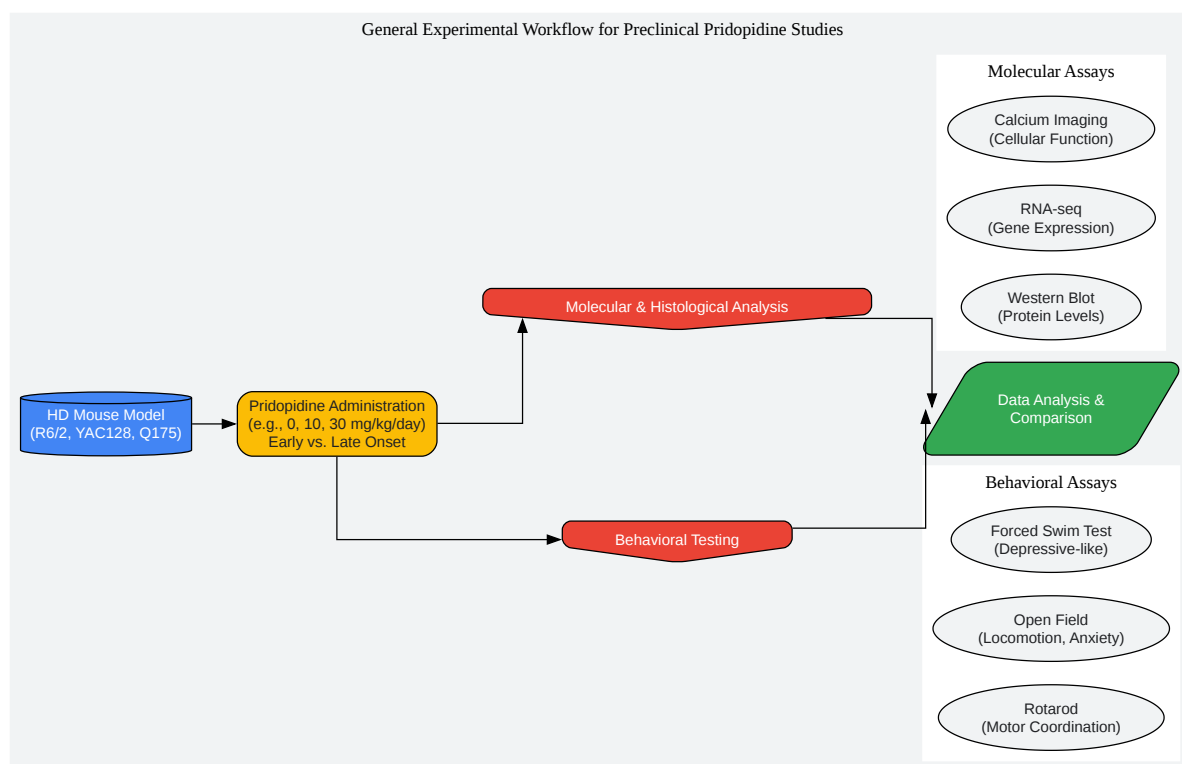
**Pridopidine**, a selective Sigma-1 Receptor (S1R) agonist, is under active investigation as a potential therapeutic agent for Huntington's Disease (HD), a devastating neurodegenerative disorder.[1][2] Its multifaceted mechanism of action, primarily mediated through the S1R, has shown promise in preclinical studies by targeting key pathological features of HD, including motor dysfunction, behavioral abnormalities, and cellular stress.[3][4] This guide provides a comparative analysis of **Pridopidine**'s effects in three widely used HD mouse models: the R6/2, YAC128, and Q175 lines.

## Mechanism of Action: The Role of the Sigma-1 Receptor

**Pridopidine**'s primary target is the Sigma-1 Receptor (S1R), a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[2] Activation of S1R by **Pridopidine** triggers a cascade of neuroprotective effects. It enhances the secretion of Brain-Derived Neurotrophic Factor (BDNF), a crucial neurotrophin for neuronal survival and plasticity that is downregulated in HD. Furthermore, **Pridopidine** has been shown to restore

mitochondrial function, reduce ER stress, and normalize calcium homeostasis, all of which are cellular processes disrupted by the mutant huntingtin protein (mHTT). Initially explored as a dopamine stabilizer, its high affinity for the S1R is now considered central to its therapeutic potential in neurodegenerative diseases.





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